![molecular formula C21H15ClN4O4 B2712858 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1215675-70-9](/img/structure/B2712858.png)
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thienyl group can be introduced through a sulfonylation reaction, where a thienyl sulfonyl chloride reacts with an appropriate amine . The final step involves coupling the oxadiazole-thienyl intermediate with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent. The incorporation of the oxadiazole and dihydropyridazine rings has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tumor growth in preclinical models.
Case Study: Cytotoxicity Against Tumor Cells
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
2. Anti-Virulence Therapeutics
The compound has also been investigated for its role in combating bacterial virulence factors. It acts as an inhibitor of mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. By disrupting these virulence factors, the compound can enhance the efficacy of existing antibiotics and reduce bacterial resistance .
Case Study: Inhibition of Bacterial Toxins
In vitro assays demonstrated that this compound effectively reduced the cytotoxic effects of Bacillus cereus toxins on macrophage cells, indicating a protective effect against bacterial infections .
Pharmacological Insights
1. Mechanism of Action
The mechanism through which this compound exerts its effects involves multiple pathways:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Toxin Activity: Blocking the enzymatic activity of bacterial toxins, thereby mitigating their harmful effects.
Table 1: Summary of Mechanisms and Effects
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The oxadiazole ring and thienyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN4O3 with a molecular weight of approximately 374.83 g/mol. The structure features a benzodioxole moiety, an oxadiazole ring, and a pyridazinone core, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : In vitro tests showed that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
3. Antimicrobial Activity
Preliminary screening revealed that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria.
- Research Findings : A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Phosphorylation Regulation : The compound modulates signaling pathways by affecting phosphorylation states of key proteins involved in cell cycle regulation and apoptosis .
Data Table: Summary of Biological Activities
Biological Activity | Experimental Model | Key Findings |
---|---|---|
Anticancer | MCF-7 Cells | Induces apoptosis via caspase activation |
Anti-inflammatory | LPS-stimulated Macrophages | Inhibits TNF-alpha and IL-6 production |
Antimicrobial | Staphylococcus aureus & E. coli | Exhibits significant antimicrobial activity |
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-chlorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-15-4-1-13(2-5-15)16-6-8-20(27)26(24-16)10-9-19-23-21(25-30-19)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRPKTLAWHDQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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